Cas no 1822758-47-3 (2-Chloro-6-methoxybenzenethiol)

2-Chloro-6-methoxybenzenethiol is a specialized aromatic thiol compound featuring both chloro and methoxy substituents on the benzene ring. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of the thiol (–SH) group allows for selective thioetherification or metal coordination, while the electron-donating methoxy and electron-withdrawing chloro groups influence its electronic properties, enabling tailored reactivity in cross-coupling or nucleophilic substitution reactions. The compound is typically handled under inert conditions due to the thiol's sensitivity to oxidation. Its well-defined structure ensures consistent performance in synthetic applications.
2-Chloro-6-methoxybenzenethiol structure
1822758-47-3 structure
商品名:2-Chloro-6-methoxybenzenethiol
CAS番号:1822758-47-3
MF:C7H7ClOS
メガワット:174.647879838943
CID:5973690
PubChem ID:91874124

2-Chloro-6-methoxybenzenethiol 化学的及び物理的性質

名前と識別子

    • 1822758-47-3
    • 2-chloro-6-methoxybenzenethiol
    • EN300-2003482
    • SCHEMBL22978956
    • 2-Chloro-6-methoxybenzene-1-thiol
    • MFCD22481470
    • 2-Chloro-6-methoxybenzenethiol
    • インチ: 1S/C7H7ClOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3
    • InChIKey: XGAPXPGCASAKFH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1S)OC

計算された属性

  • せいみつぶんしりょう: 173.9906137g/mol
  • どういたいしつりょう: 173.9906137g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 10.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-Chloro-6-methoxybenzenethiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2003482-10.0g
2-chloro-6-methoxybenzene-1-thiol
1822758-47-3 95%
10g
$4236.0 2023-05-25
1PlusChem
1P028C2C-1g
2-chloro-6-methoxybenzene-1-thiol
1822758-47-3 95%
1g
$1281.00 2024-06-18
1PlusChem
1P028C2C-50mg
2-chloro-6-methoxybenzene-1-thiol
1822758-47-3 95%
50mg
$335.00 2024-06-18
Enamine
EN300-2003482-0.5g
2-chloro-6-methoxybenzene-1-thiol
1822758-47-3 95%
0.5g
$768.0 2023-09-16
Enamine
EN300-2003482-0.1g
2-chloro-6-methoxybenzene-1-thiol
1822758-47-3 95%
0.1g
$342.0 2023-09-16
Enamine
EN300-2003482-0.25g
2-chloro-6-methoxybenzene-1-thiol
1822758-47-3 95%
0.25g
$487.0 2023-09-16
Enamine
EN300-2003482-2.5g
2-chloro-6-methoxybenzene-1-thiol
1822758-47-3 95%
2.5g
$1931.0 2023-09-16
Enamine
EN300-2003482-5g
2-chloro-6-methoxybenzene-1-thiol
1822758-47-3 95%
5g
$2858.0 2023-09-16
1PlusChem
1P028C2C-100mg
2-chloro-6-methoxybenzene-1-thiol
1822758-47-3 95%
100mg
$485.00 2024-06-18
1PlusChem
1P028C2C-2.5g
2-chloro-6-methoxybenzene-1-thiol
1822758-47-3 95%
2.5g
$2449.00 2024-06-18

2-Chloro-6-methoxybenzenethiol 関連文献

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2-Chloro-6-methoxybenzenethiolに関する追加情報

Introduction to 2-Chloro-6-methoxybenzenethiol (CAS No. 1822758-47-3)

2-Chloro-6-methoxybenzenethiol, with the chemical formula C₇H₇ClS, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of thiophenols, which are widely studied for their diverse biological activities and potential applications in drug development. The presence of both chloro and methoxy substituents on the benzene ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The CAS number 1822758-47-3 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. Its molecular structure, featuring a sulfur atom bonded to a hydrogen atom (thiol group) and connected to a benzene ring modified by chloro and methoxy groups, contributes to its unique chemical properties.

In recent years, 2-Chloro-6-methoxybenzenethiol has garnered attention in the pharmaceutical industry due to its role as a precursor in the synthesis of various bioactive molecules. Researchers have explored its potential in developing novel therapeutic agents targeting different disease mechanisms. For instance, studies have highlighted its utility in constructing heterocyclic compounds, which are known for their pharmacological properties.

One of the most compelling aspects of 2-Chloro-6-methoxybenzenethiol is its versatility in chemical transformations. The chloro group can undergo nucleophilic substitution reactions, while the thiol group can participate in disulfide bond formation or metal coordination. These reactivities make it a valuable building block for synthesizing more complex molecules. Additionally, the methoxy group provides electronic effects that can influence the compound's solubility and metabolic stability, making it an attractive candidate for drug design.

Recent advancements in computational chemistry have further elucidated the reactivity patterns of 2-Chloro-6-methoxybenzenethiol. Molecular modeling studies have predicted its interaction with various biological targets, providing insights into its potential pharmacological effects. These simulations have helped researchers design more efficient synthetic routes and optimize reaction conditions for higher yields.

The compound's significance extends beyond academic research. Industrial applications have emerged where 2-Chloro-6-methoxybenzenethiol is used as an intermediate in the production of specialty chemicals and fine chemicals. Its role in synthesizing dyes, agrochemicals, and other industrial products underscores its broad utility.

From a safety perspective, handling 2-Chloro-6-methoxybenzenethiol requires standard laboratory precautions due to its potential irritant properties. Proper ventilation, personal protective equipment (PPE), and adherence to good laboratory practices (GLP) are essential when working with this compound. While it is not classified as a hazardous material under typical conditions, its reactivity necessitates careful handling to prevent unintended reactions.

The future of 2-Chloro-6-methoxybenzenethiol in pharmaceutical research looks promising. Ongoing studies aim to uncover new derivatives with enhanced biological activity and improved pharmacokinetic profiles. Collaborative efforts between academia and industry are expected to drive innovation, leading to the development of next-generation therapeutics.

In conclusion, 2-Chloro-6-methoxybenzenethiol (CAS No. 1822758-47-3) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical development. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules. As scientific understanding advances, the potential uses of this compound are likely to expand further, contributing to advancements in medicine and industrial chemistry.

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